molecular formula C26H23NO4 B2528816 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3,4,5-tetrahydro-1-benzazepine-4-carboxylic acid CAS No. 2377035-69-1

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3,4,5-tetrahydro-1-benzazepine-4-carboxylic acid

Cat. No.: B2528816
CAS No.: 2377035-69-1
M. Wt: 413.473
InChI Key: JKXIGCLXARSIGD-UHFFFAOYSA-N
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Description

This compound features a 2,3,4,5-tetrahydro-1-benzazepine core fused to a benzene ring, with a carboxylic acid at the 4-position and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 1-position. The Fmoc group is widely used in peptide synthesis due to its base-labile properties, enabling selective deprotection under mild conditions .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5-tetrahydro-1-benzazepine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)18-13-14-27(24-12-6-1-7-17(24)15-18)26(30)31-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-12,18,23H,13-16H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXIGCLXARSIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2CC1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3,4,5-tetrahydro-1-benzazepine-4-carboxylic acid (commonly referred to as Fmoc-tetrahydrobenzazepine) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Chemical Formula C25H27NO5
Molecular Weight 421.49 g/mol
IUPAC Name This compound
PubChem CID 132342288

Structure and Stability

The compound features a complex structure characterized by a tetrahydrobenzazepine core with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This structural configuration is significant for its stability and reactivity in biological systems.

Pharmacological Properties

Research indicates that Fmoc-tetrahydrobenzazepine exhibits various pharmacological properties:

  • Antioxidant Activity : Studies have demonstrated that compounds with similar structures can exhibit significant antioxidant effects, which may contribute to their protective roles in cellular environments.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

The biological activity of Fmoc-tetrahydrobenzazepine is believed to involve several mechanisms:

  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
  • Cell Signaling Pathways : Fmoc-tetrahydrobenzazepine may modulate cell signaling pathways critical for cellular survival and proliferation.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of related benzazepine derivatives. The findings indicated that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting a potential therapeutic application for neurodegenerative conditions .

Case Study 2: Antioxidant Activity

In another investigation focusing on antioxidant properties, Fmoc-tetrahydrobenzazepine was tested alongside other compounds. It demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, highlighting its potential as an antioxidant agent .

Case Study 3: Receptor Interaction

Research involving binding assays showed that Fmoc-tetrahydrobenzazepine could bind to serotonin receptors, which are crucial in mood regulation. This interaction may explain its potential use in treating anxiety and depression .

Scientific Research Applications

Drug Development

One of the primary applications of this compound is in the field of drug development. Its derivatives have been explored as potential therapeutic agents for various conditions:

  • Antidiabetic Agents : Compounds derived from fluorene structures have shown promise in treating diabetes by modulating glucose metabolism .
  • Anti-arrhythmic Pharmaceuticals : The synthesis of fluorene derivatives has been linked to the development of drugs that target cardiac arrhythmias .

Synthesis of Peptide Analogues

The fluorenylmethoxycarbonyl (Fmoc) group is widely used in peptide synthesis as a protecting group for amino acids. The compound can be utilized to synthesize peptide analogues with enhanced biological activity:

  • Fmoc Chemistry : The Fmoc group allows for selective protection and deprotection during peptide synthesis, facilitating the creation of complex peptides .

Research on Neurotransmitter Modulation

The benzazepine structure is known for its interaction with neurotransmitter receptors:

  • Serotonin Receptor Agonists : Research has indicated that benzazepines can act as agonists for serotonin receptors, which are crucial in mood regulation and appetite control . This makes the compound a candidate for further investigation in neuropharmacology.

Case Study 1: Synthesis of Antidiabetic Compounds

A study demonstrated the synthesis of fluorene-based compounds that exhibited antidiabetic properties. The researchers utilized 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3,4,5-tetrahydro-1-benzazepine derivatives to create new analogues that showed improved efficacy in glucose uptake assays compared to existing drugs .

Case Study 2: Development of Peptide Therapeutics

In another study focusing on peptide therapeutics, researchers synthesized a series of peptides using the Fmoc strategy involving this compound. The resulting peptides displayed enhanced stability and bioactivity against specific biological targets, showcasing the utility of this compound in developing next-generation therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-6-carboxylic Acid
  • Structure : Contains a 1,4-oxazepane ring (a seven-membered ring with one oxygen and one nitrogen) instead of benzazepine. The Fmoc group is at the 4-position, and the carboxylic acid is at the 6-position.
  • Key Differences :
    • The oxygen atom in the oxazepane ring enhances polarity and hydrogen-bonding capacity compared to the benzazepine’s purely hydrocarbon framework.
    • The altered substitution pattern (6-carboxylic acid vs. 4-carboxylic acid) may influence solubility and interactions in peptide synthesis .
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic Acid
  • Structure: Features a tetrahydro-2H-pyran (six-membered oxygen-containing ring) with an Fmoc-protected amino group and a carboxylic acid at the 4-position.
  • Key Differences: The pyran ring, common in carbohydrate chemistry, introduces stereoelectronic effects distinct from benzazepine. The amino-Fmoc linkage (vs. direct Fmoc attachment in the target compound) may alter stability under acidic conditions .
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic Acid
  • Structure : Substitutes benzazepine with azetidine, a strained four-membered nitrogen-containing ring.
  • The carboxylic acid at the 2-position (vs. 4-position) creates steric and electronic differences in peptide backbone integration .

Functional Group and Substitution Variations

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-9-carboxylic Acid
  • Structure : Combines a benzo[f][1,4]oxazepine core (benzene fused to an oxazepine) with a bromine substituent and Fmoc group.
  • Key Differences: The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization, a feature absent in the non-halogenated target compound. The oxazepine ring’s oxygen may confer metabolic stability compared to benzazepine .
11-[4-(9H-Fluoren-9-yl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
  • Structure : A complex fused-ring system with a piperazinyl-Fmoc group and nitrile functionality.
  • The extended π-system may enhance stacking interactions in supramolecular assemblies .

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